2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Overview
Description
“2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline” is a chemical compound with the molecular formula C13H13N7 and a molecular weight of 267.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline” is represented by the formula C13H13N7 . This indicates that the molecule consists of 13 carbon atoms, 13 hydrogen atoms, and 7 nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline” is 267.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available sources.Scientific Research Applications
Proteomics Research
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used as a labeling agent to study protein expression and interaction. Its azido group participates in click chemistry reactions, allowing for the specific tagging of proteins in complex biological samples .
Environmental Pollutant Standards
This compound is also employed as a stable isotope-labeled standard in environmental studies. It helps in the accurate detection of pollutants in various mediums such as air, water, soil, and food. The labeled isotopes of the compound serve as internal standards to calibrate mass spectrometry instruments, ensuring precise quantification of environmental contaminants .
Mutagenicity Studies
The compound has been identified as a mutagenic imidazoquinoxaline. It is active in bacterial systems, such as the Ames test, which is used to assess the mutagenic potential of chemical compounds. Additionally, it is involved in DNA repair tests in liver cells, providing insights into its interaction with DNA and potential carcinogenic effects .
Carcinogenicity Research
Related to its mutagenic properties, 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline is studied for its carcinogenic potential. Researchers use this compound to understand the mechanisms by which certain chemicals induce cancer, contributing to the development of preventive strategies and therapeutic interventions .
Chemical Synthesis
In synthetic chemistry, this compound is a valuable intermediate for the preparation of more complex molecules. Its azido group is a versatile functional group that can be transformed into various other groups, facilitating the synthesis of a wide range of chemical entities with potential pharmaceutical applications .
Food Safety Analysis
Given its structural similarity to known food mutagens and carcinogens, such as 4,7,8-TriMeIQx, this compound is used as an analog in food safety research. It aids in the study of the formation, presence, and effects of hazardous compounds in food, ultimately contributing to the assessment and management of food-related risks .
properties
IUPAC Name |
2-azido-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPOFMRCSNCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392823 | |
Record name | 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
CAS RN |
210100-57-5 | |
Record name | 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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